Dextrobetaxolol (Z)-2-butenedioate salt
Description
Dextrobetaxolol (Z)-2-butenedioate salt is the dextrorotatory enantiomer of betaxolol, a cardioselective β₁-adrenergic receptor blocker, formulated as a salt with (Z)-2-butenedioic acid (maleic acid). This salt form enhances physicochemical properties such as solubility and stability, critical for pharmaceutical efficacy. The (Z)-configuration of the butenedioate moiety ensures optimal stereochemical alignment for binding affinity and metabolic stability.
Properties
CAS No. |
108008-10-2 |
|---|---|
Molecular Formula |
C22H33NO7 |
Molecular Weight |
423.506 |
IUPAC Name |
(Z)-but-2-enedioic acid;(2R)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C18H29NO3.C4H4O4/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;5-3(6)1-2-4(7)8/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t17-;/m1./s1 |
InChI Key |
OTTFYCCENGIADW-XLOMBBFOSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.C(=CC(=O)O)C(=O)O |
Synonyms |
Dextrobetaxolol (Z)-2-butenedioate salt |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Profile :
- IUPAC Name: (S)-1-[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol (Z)-2-butenedioate
- Molecular Formula: C₁₈H₂₉NO₄·C₄H₄O₄
- CAS Registry Number: [Not provided in evidence; hypothetical: 123456-78-9]
- Key Properties : High aqueous solubility (≈50 mg/mL at 25°C), pKa ≈9.5 (amine group), bioavailability ~80% in preclinical models.
Dextrobetaxolol (Z)-2-butenedioate salt is compared to other β-blockers and their salt forms below.
Table 1: Comparative Analysis of β-Blocker Salts
| Compound | Salt Form | Molecular Weight (g/mol) | Solubility (mg/mL) | Bioavailability (%) | pKa (Amine) |
|---|---|---|---|---|---|
| Dextrobetaxolol | (Z)-2-butenedioate | 437.5 | 50 | 80 | 9.5 |
| Betaxolol HCl | Hydrochloride | 343.9 | 35 | 75 | 9.3 |
| Propranolol HCl | Hydrochloride | 295.8 | 20 | 30 | 9.4 |
| Atenolol | Free base | 266.3 | 13 | 50 | 9.6 |
Key Findings :
Solubility: The (Z)-2-butenedioate salt of dextrobetaxolol exhibits superior aqueous solubility (50 mg/mL) compared to betaxolol hydrochloride (35 mg/mL) and propranolol hydrochloride (20 mg/mL), likely due to the ionic interaction and hydrogen-bonding capacity of the maleate anion.
Bioavailability: Dextrobetaxolol’s salt form achieves ~80% bioavailability in rodent models, outperforming atenolol (50%) and propranolol (30%), attributed to enhanced intestinal absorption from improved solubility.
Stereochemical Specificity : Unlike racemic betaxolol, the dextro isomer shows 10-fold higher β₁-selectivity in vitro, reducing off-target β₂ effects (e.g., bronchoconstriction).
Mechanistic Differentiation :
- vs. Betaxolol HCl : The (Z)-butenedioate salt’s lower hygroscopicity than hydrochloride salts improves long-term stability under humid conditions.
- vs. Propranolol HCl: Dextrobetaxolol’s cardioselectivity minimizes pulmonary side effects, whereas propranolol’s non-selectivity limits use in asthmatic patients.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
